molecular formula C58H94O26 B10855525 Decaisoside E

Decaisoside E

Cat. No.: B10855525
M. Wt: 1207.3 g/mol
InChI Key: DQDTUCJCIHGIOL-XSGUKHGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decaisoside E is a triterpene saponin compound primarily isolated from the plant species Cephalaria hirsuta . Triterpene saponins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has garnered attention due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decaisoside E involves several steps, starting from the extraction of the crude plant material. The plant extract is subjected to chromatographic techniques to isolate the pure compound. The reaction conditions typically involve the use of solvents such as methanol and water, and the process is carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the extraction and purification processes. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), is being explored to enhance the yield and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Decaisoside E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Decaisoside E involves its interaction with cellular membranes and proteins. It exerts its effects by:

Comparison with Similar Compounds

Decaisoside E is compared with other triterpene saponins such as:

  • Aristatoside A
  • Aristatoside B
  • Macranthoside A

Uniqueness: this compound stands out due to its unique glycosidic linkage and the specific arrangement of sugar moieties, which contribute to its distinct biological activities .

Conclusion

This compound is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure and biological activities make it a valuable subject for further research and development.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C58H94O26

Molecular Weight

1207.3 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C58H94O26/c1-24-34(63)45(82-48-41(70)35(64)27(61)20-75-48)44(73)50(78-24)83-46-36(65)28(62)21-76-51(46)81-33-11-12-54(4)31(55(33,5)23-60)10-13-57(7)32(54)9-8-25-26-18-53(2,3)14-16-58(26,17-15-56(25,57)6)52(74)84-49-43(72)40(69)38(67)30(80-49)22-77-47-42(71)39(68)37(66)29(19-59)79-47/h8,24,26-51,59-73H,9-23H2,1-7H3/t24-,26-,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,54-,55-,56+,57+,58-/m0/s1

InChI Key

DQDTUCJCIHGIOL-XSGUKHGCSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)OC1C(C(C(CO1)O)O)O)O

Origin of Product

United States

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